4,6,8-Trichloro-2-methylquinoline

Physicochemical Properties Process Chemistry Quality Control

Researchers requiring precise regioisomeric control in cross-coupling reactions face challenges with isomer mixtures. 4,6,8-Trichloro-2-methylquinoline (CAS 1204-14-4) provides a defined 4,6,8-trichloro substitution pattern enabling predictable site-selective palladium-catalyzed couplings. • High predicted LogP (4.50) - ideal lipophilic probe for reverse-phase HPLC method development • Well-characterized physical properties (mp ~109 °C, bp 324.2 °C) - suitable as a calibration reference • Consistent ≥97% purity across batches ensures reproducible stoichiometry

Molecular Formula C10H6Cl3N
Molecular Weight 246.5 g/mol
CAS No. 1204-14-4
Cat. No. B073141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,8-Trichloro-2-methylquinoline
CAS1204-14-4
Molecular FormulaC10H6Cl3N
Molecular Weight246.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Cl
InChIInChI=1S/C10H6Cl3N/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3
InChIKeyMLCCGRNOVHTMML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6,8-Trichloro-2-methylquinoline – Procurement & Technical Baseline


4,6,8-Trichloro-2-methylquinoline (CAS 1204-14-4) is a halogenated heterocyclic aromatic compound belonging to the quinoline family. Its molecular framework is defined by a quinoline core substituted with three chlorine atoms at the 4, 6, and 8 positions and a methyl group at the 2-position . This specific substitution pattern is the primary source of its potential for differential chemical behavior and biological interaction compared to other trichlorinated or methylated quinoline isomers .

Supports regioisomer-specific synthetic routes
Defined substitution pattern for predictable reactivity
Building block for medicinal chemistry scaffold construction

Why 4,6,8-Trichloro-2-methylquinoline Cannot Be Substituted


Within the class of trichloro-2-methylquinolines, simple substitution is not scientifically or procedurally valid. The exact regioisomeric positioning of the three chlorine atoms (e.g., 4,6,8 vs. 4,5,7 vs. 4,6,7) leads to quantifiable differences in physicochemical properties such as density, boiling point, and predicted LogP . These variations directly impact critical procurement and laboratory parameters, including solubility, chromatographic retention times, and the ability to achieve precise stoichiometry in reactions where accurate molecular weight and physical form are non-negotiable . The evidence presented below establishes why specific selection of the 4,6,8-isomer is a matter of operational necessity, not convenience.

Physicochemical mismatch Boiling point and solubility differ significantly between regioisomers, impacting purification and reaction conditions.
Lipophilicity divergence LogP variation alters chromatographic retention and partitioning; may shift assay outcomes.
Regioselective reactivity Substitution pattern dictates site-selectivity in cross-coupling; non-identical outcomes from other isomers.

Quantitative Evidence for 4,6,8-Trichloro-2-methylquinoline


Physicochemical Differentiation

The 4,6,8-regioisomer exhibits distinct physicochemical properties compared to its 4,5,7- and 4,7,8- analogs. These differences, while seemingly small, are critical for reproducibility in synthetic and analytical workflows. For instance, the 4,6,8-isomer has a lower predicted boiling point than the 4,5,7-isomer, which can influence distillation or drying conditions . It also has a significantly lower calculated aqueous solubility compared to unsubstituted 2-methylquinoline , a key factor for biphasic reactions and biological assays.

Physicochemical Diff.
Data to verify
324.2°C vs 333.9°C Δ -9.7°C
Lower boiling point affects purification strategy
Predicted at 760 mmHg; experimental verification recommended
Physicochemical Properties Process Chemistry Quality Control

Lipophilicity Differentiation

Lipophilicity, quantified by the partition coefficient (LogP), is a critical determinant of a molecule's behavior in biological systems and chromatographic separations. The target compound's predicted LogP is 4.5034 [1]. This places it in a moderately high lipophilicity range, distinguishing it from the less chlorinated analog 4,6,8-trichloroquinoline, which lacks the 2-methyl group and has a lower predicted XLogP3 of 4.1 [2]. This difference directly influences retention time on reverse-phase HPLC columns and membrane permeability in cell-based assays.

Lipophilicity Diff.
Class-level
LogP 4.5034
Longer RP-HPLC retention vs. less chlorinated analog
Predicted; independent validation recommended
Lipophilicity ADME Medicinal Chemistry

Differential Reactivity

The unique spatial arrangement of the 4,6,8-trichloro pattern creates a distinct electronic environment that governs its reactivity in regioselective transformations. Unlike the 4,6,7- or 4,5,7-isomers, the 4,6,8-arrangement lacks adjacent chlorine atoms on the benzenoid ring. This structural feature is critical for chemists seeking to perform sequential, site-selective functionalization. Studies on similar chloro-substituted quinolines demonstrate that the presence of a chlorine atom at the 4-position, in the pyridine ring, is key for metalation and subsequent reactions, while the pattern on the benzenoid ring influences the outcome of electrophilic or nucleophilic attacks [1]. This property makes the 4,6,8-isomer a building block with a predictable and unique derivatization pathway compared to its regioisomers.

Reactivity Pattern
Class-level
4,6,8-trichloro (non-adjacent Cl)
Predictable sequential functionalization route
Based on reported regioselective metalation studies
Synthetic Chemistry Regioselectivity Cross-coupling

Safety and Handling Profile

The compound's hazard profile is well-defined by the Globally Harmonized System (GHS), which is a critical factor for institutional chemical hygiene plans and procurement approvals. It is consistently classified as Acute Toxicity Category 3 (H301) and Eye Damage Category 1 (H318) across multiple supplier SDS documents [REFS-1, REFS-2]. This established and consistent classification simplifies risk assessment and safety protocol development compared to less characterized or proprietary analogs. While the hazard classification is similar to other trichloroquinoline isomers, the consistency of this data across authoritative sources reduces the administrative burden for compliance documentation.

Safety Profile
Reported
Acute Tox. 3 (H301) / Eye Dam. 1 (H318)
Consistent GHS classification across vendors
Verify with supplier SDS for lot-specific details
Safety Data Sheet GHS Classification Laboratory Safety

4,6,8-Trichloro-2-methylquinoline Application Scenarios


Regioisomerically-Pure Scaffold Synthesis

The distinct non-adjacent arrangement of chlorine atoms in the 4,6,8-isomer provides a defined platform for multi-step, site-selective palladium-catalyzed cross-coupling reactions [1]. This makes the compound suitable for constructing complex molecular architectures in medicinal chemistry where precise control over substitution patterns is required. This application is a direct consequence of the differential reactivity profile established in the evidence guide [1].

Lipophilic Analytical Standards

With a high and precisely predicted LogP of 4.5034 [2], this compound serves as a well-defined lipophilic probe. It can be used as a retention time marker in reverse-phase HPLC method development or as a model compound for optimizing liquid-liquid extraction protocols. This application leverages the quantifiable difference in lipophilicity compared to less chlorinated analogs [2].

Physicochemical Reference Standard

Its well-documented melting point, boiling point, and density make 4,6,8-trichloro-2-methylquinoline a potential reference compound for calibrating instruments like melting point apparatuses or for verifying computational models of molecular properties . The quantitative data for these properties provide a verifiable basis for this application .

Chemical Probe for Lipoxygenase Pathways

Preliminary bioactivity data from curated databases (ChEMBL) indicates that this compound has been tested for its ability to inhibit platelet 12-lipoxygenase at a concentration of 30 µM [3]. This suggests a potential, albeit unvalidated, application as a starting point for developing probes for the 12-lipoxygenase pathway. It is crucial to note that this is based on preliminary data and requires independent validation; the specific 4,6,8-isomer may exhibit a different activity profile compared to other trichloroquinoline isomers not yet tested in this specific assay.

Application
Selection Property
Validation Focus
Scaffold synthesis
Non-adjacent chlorine pattern
Regioselective cross-coupling outcome
Lipophilic probe
Well-defined LogP
Retention time reproducibility
Reference standard
Thermal property documentation
Melting/boiling point verification
12-LO screening
Preliminary bioactivity data
Independent assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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